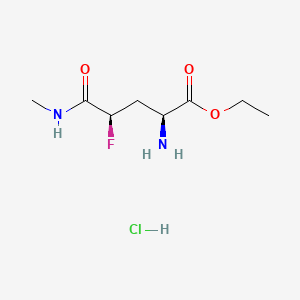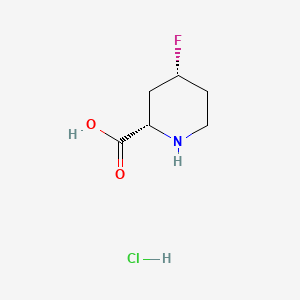
3-(cyclobutylmethoxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclobutylmethoxy)propanoic acid, also known as CBMP, is a cyclic carboxylic acid with a wide variety of applications in scientific research. It is a cyclic, four-membered ring compound with a molecular formula of C5H8O2. CBMP has been used in many different fields of research, ranging from biochemistry and physiology to pharmacology and toxicology. Its unique structure and properties make it an attractive choice for a variety of laboratory experiments.
Applications De Recherche Scientifique
3-(cyclobutylmethoxy)propanoic acid has been used in a variety of scientific research applications, including biochemistry, physiology, pharmacology, and toxicology. In biochemistry, 3-(cyclobutylmethoxy)propanoic acid has been used to study the structure and function of proteins, as well as to identify new enzymes and metabolic pathways. In physiology, 3-(cyclobutylmethoxy)propanoic acid has been used to study the effects of drugs on the body. In pharmacology, 3-(cyclobutylmethoxy)propanoic acid has been used to study the binding of drugs to receptors and to identify new drugs. In toxicology, 3-(cyclobutylmethoxy)propanoic acid has been used to study the effects of toxins on the body.
Mécanisme D'action
The mechanism of action of 3-(cyclobutylmethoxy)propanoic acid is not fully understood. However, it is believed that 3-(cyclobutylmethoxy)propanoic acid acts as an inhibitor of enzymes, which can cause a decrease in the activity of enzymes involved in metabolic pathways. Additionally, 3-(cyclobutylmethoxy)propanoic acid has been shown to bind to certain receptors, which can alter the activity of those receptors.
Biochemical and Physiological Effects
3-(cyclobutylmethoxy)propanoic acid has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, as well as to bind to certain receptors. Additionally, 3-(cyclobutylmethoxy)propanoic acid has been shown to have an effect on the production of certain hormones, such as cortisol and testosterone.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(cyclobutylmethoxy)propanoic acid in laboratory experiments is its ability to inhibit the activity of certain enzymes. This can be useful for studying the structure and function of proteins, as well as for identifying new enzymes and metabolic pathways. Additionally, 3-(cyclobutylmethoxy)propanoic acid can be used to study the binding of drugs to receptors and to identify new drugs.
However, there are also some limitations to using 3-(cyclobutylmethoxy)propanoic acid in laboratory experiments. For example, 3-(cyclobutylmethoxy)propanoic acid is not very soluble in water, making it difficult to use in certain experiments. Additionally, the concentration of 3-(cyclobutylmethoxy)propanoic acid needed for certain experiments can be difficult to obtain.
Orientations Futures
The potential future directions for research involving 3-(cyclobutylmethoxy)propanoic acid are numerous. For example, further research could be conducted to better understand the mechanism of action of 3-(cyclobutylmethoxy)propanoic acid, as well as to identify new enzymes and metabolic pathways that may be affected by 3-(cyclobutylmethoxy)propanoic acid. Additionally, further research could be conducted to study the effects of 3-(cyclobutylmethoxy)propanoic acid on the production of hormones, such as cortisol and testosterone. Finally, further research could be conducted to improve the solubility of 3-(cyclobutylmethoxy)propanoic acid in water, as well as to develop new methods for synthesizing 3-(cyclobutylmethoxy)propanoic acid in a laboratory setting.
Méthodes De Synthèse
3-(cyclobutylmethoxy)propanoic acid can be synthesized using a variety of methods, including the Grignard reaction and the Friedel–Crafts acylation. The Grignard reaction involves the reaction of an alkyl halide with magnesium metal to produce a carboxylic acid. The Friedel–Crafts acylation method utilizes an acyl halide to react with an aromatic ring to produce a carboxylic acid. Both of these methods can be used to synthesize 3-(cyclobutylmethoxy)propanoic acid in a laboratory setting.
Propriétés
IUPAC Name |
3-(cyclobutylmethoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-8(10)4-5-11-6-7-2-1-3-7/h7H,1-6H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXLXDKYGCDFME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclobutylmethoxy)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate](/img/structure/B6610682.png)
![2,2-dimethyl-3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B6610692.png)

![potassium 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B6610709.png)


![1,3-dibromo-5-methoxyimidazo[1,5-a]pyridine](/img/structure/B6610726.png)

![3-(6-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B6610742.png)


![3-(5-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B6610755.png)
